3-(4-溴苄基)-1,2,3-苯并三嗪-4(3H)-酮

货号:

B2423431

CAS 编号:

478246-15-0

分子量:

316.158

InChI 键:

JIZZSZQWOLHSPY-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

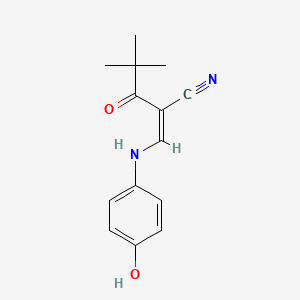

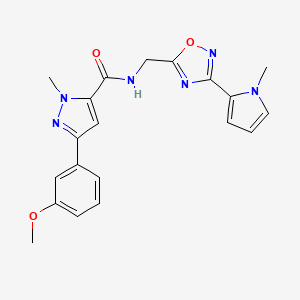

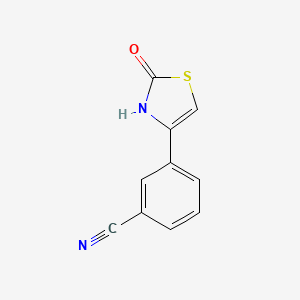

The compound “3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one” is likely an organic compound containing a benzotriazinone core with a bromobenzyl group attached. The presence of the bromobenzyl group suggests that it might be involved in various organic reactions, particularly electrophilic aromatic substitution reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzotriazinone core and the introduction of the bromobenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazinone core with a bromobenzyl group attached at the 3-position. The bromine atom in the bromobenzyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially influence its solubility, boiling point, and melting point .科学研究应用

合成和化学性质

- 一步合成:小林和近泽(2016)开发了一种用于3-取代的3,4-二氢-1,2,3-苯并三嗪的一步合成方法,突出了该化合物在高效化学合成过程中的实用性 (Kobayashi & Chikazawa, 2016).

- 微波合成:科梅特(1997)演示了使用微波辅助烷基化合成几种3-苄基-1,2,3-苯并三嗪-4(3H)-酮,表明该化合物对新型合成技术的响应 (Komet, 1997).

- 还原裂变:史蒂文斯和史蒂文斯(1970)的一项研究表明,1,2,3-苯并三嗪-4(3H)-酮可以在肼和雷尼镍的作用下发生还原裂变,生成各种有机化合物 (Stevens & Stevens, 1970).

潜在的药物应用

- 苯并二氮杂卓的合成:古普塔等人(2003)探索了从1,2,3-苯并三嗪-4(3H)-酮合成1,4-苯并二氮杂卓,表明其在开发具有精神药理学特性的化合物中发挥的作用 (Gupta et al., 2003).

- 肽合成:范、郝和叶(1996)将3-(二乙氧基磷酰氧基)-1,2,3-苯并三嗪-4 (3H)-酮鉴定为一种新型的有机磷化合物,可用于肽合成 (Fan, Hao, & Ye, 1996).

高级有机合成应用

- 镍催化的反应:三浦、山内和村上(2011)讨论了1,2,3-苯并三嗪-4(3H)-酮在钯催化反应中的应用,表明其在高级有机合成中的潜力 (Miura, Yamauchi, & Murakami, 2011).

- 一步重氮化-环化:麦克格罗里、法吉亚斯和萨瑟兰(2021)开发了一种涉及1,2,3-苯并三嗪-4(3H)-酮的重氮化和环化的一步合成方法,展示了其在简化合成过程中的适应性 (McGrory, Faggyas, & Sutherland, 2021).

作用机制

安全和危害

属性

IUPAC Name |

3-[(4-bromophenyl)methyl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c15-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)16-17-18/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZZSZQWOLHSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propox...

Cat. No.: B2423348

CAS No.: 1008659-07-1

3-(3-methoxyphenyl)-1-methyl-N-((3-(1-methyl-1H-pyrrol-...

Cat. No.: B2423349

CAS No.: 2034548-61-1

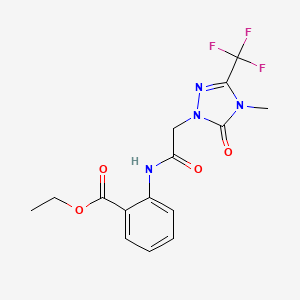

ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihy...

Cat. No.: B2423350

CAS No.: 1421484-30-1

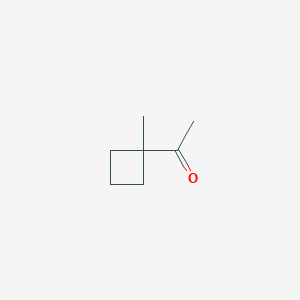

1-(1-Methylcyclobutyl)ethanone

Cat. No.: B2423353

CAS No.: 55368-89-3

最受欢迎产品

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic ac...

Cat. No.: B2423355

CAS No.: 127057-07-2; 130981-12-3; 137170-89-9; 143679-80-5; 192385-99-2; 245115-25-7

![2-(2-fluorophenoxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2423362.png)

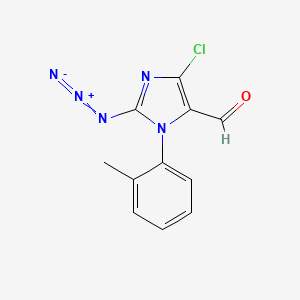

![4-butyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2423365.png)

![N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide](/img/structure/B2423369.png)